molecular formula C19H21NO2S B2670268 N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide CAS No. 439097-41-3

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B2670268
CAS No.: 439097-41-3
M. Wt: 327.44
InChI Key: LKEKKRCXOFIQDL-UHFFFAOYSA-N
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Description

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is a chemical compound with the molecular formula C19H21NO2S. It is known for its unique structure, which includes a hexynyl group attached to a phenyl ring, and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves the reaction of 4-(hex-1-yn-1-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The hexynyl group may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is unique due to its combination of a hexynyl group, phenyl rings, and a methanesulfonamide group. This structure provides distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

N-(4-hex-1-ynylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEKKRCXOFIQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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